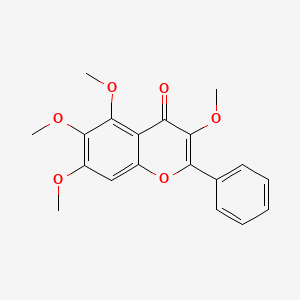

3,5,6,7-Tetramethoxyflavone

Description

Structure

3D Structure

Properties

CAS No. |

75413-07-9 |

|---|---|

Molecular Formula |

C19H18O6 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3,5,6,7-tetramethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C19H18O6/c1-21-13-10-12-14(18(23-3)17(13)22-2)15(20)19(24-4)16(25-12)11-8-6-5-7-9-11/h5-10H,1-4H3 |

InChI Key |

YOZUDFLREPPXIO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation of 3,5,6,7 Tetramethoxyflavone

Plant Sources and Biodiversity Screening

3,5,6,7-Tetramethoxyflavone is a polymethoxyflavone (PMF), a subclass of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the basic flavonoid skeleton. These compounds are secondary metabolites found in a limited number of plant species.

Screening of plant biodiversity has identified this compound in the plant kingdom. Specifically, it has been isolated from the whole plant of Gomphrena martiana, a species belonging to the Amaranthaceae family nih.gov. This finding highlights the Gomphrenoideae subfamily as a source of this particular flavone (B191248) nih.gov.

The Murraya genus, part of the Rutaceae family, is well-known for producing a diverse array of polymethoxyflavones. While species like Murraya paniculata (Orange Jasmine) and Murraya exotica are rich sources of flavonoids and coumarins, the presence of this compound is not prominently reported in the literature for these species nih.govupm.edu.mybiochemjournal.comsemanticscholar.org. Instead, extensive phytochemical investigations have led to the isolation of numerous other tetramethoxyflavone isomers. For instance, 5,7,3',4'-Tetramethoxyflavone is one of the major polymethoxyflavones identified in M. exotica and M. paniculata medchemexpress.comresearchgate.net. Other isomers such as 6,8,3′,4′-Tetramethoxyflavone and 7,3′,4′,5′-Tetramethoxyflavone have also been isolated from the leaves of M. paniculata nih.gov.

This compound is one of many naturally occurring tetramethoxyflavone isomers. These isomers differ in the placement of the four methoxy groups on the flavone backbone, which significantly influences their biological properties. A comparative look at other isomers reveals their distribution across different plant families. For example, 3',4',5,7-tetramethoxyflavone (B192521) is found in various plant sources and is noted for its potential biological activities biosynth.comnih.gov. Another isomer, 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902), has been isolated from plants such as Laggera alata and Artemisia monosperma nih.govphcogj.com. The diversity of these compounds underscores the chemical complexity within the flavonoid class.

| Tetramethoxyflavone Isomer | Natural Source(s) |

|---|---|

| This compound | Gomphrena martiana nih.gov |

| 3',4',5,7-Tetramethoxyflavone | Merrillia caloxylon, Citrus fruits nih.govresearchgate.net |

| 5-hydroxy-3',4',6,7-tetramethoxyflavone | Laggera alata, Artemisia monosperma nih.govphcogj.com |

| 5,7,3',4'-Tetramethoxyflavone | Murraya exotica, Kaempferia parviflora medchemexpress.comresearchgate.net |

| 5-hydroxy-3,6,7,4'-tetramethoxyflavone | Aglaia edulis, Scrophularia nodosa medchemexpress.combiocrick.com |

| 5-hydroxy-6,7,3',4'-tetramethoxyflavone | Perovskia atriplicifolia, Citrus aurantium var. amara biocrick.com |

Methodologies for Extraction and Purification

The isolation of this compound from plant matrices involves a multi-step process that begins with extraction to solubilize the compound from the plant material, followed by purification to separate it from other co-extracted phytochemicals.

The initial step in isolating flavonoids is typically solid-liquid extraction, utilizing solvents to draw out the desired compounds from the plant matrix mdpi.com. The choice of solvent is critical and is based on the polarity of the target compounds. For less polar flavonoids like methylated flavones, solvents such as chloroform, acetone, dichloromethane, diethyl ether, hexane, or ethyl acetate are often employed frontiersin.org. More polar flavonoids are effectively extracted using ethanol, methanol (B129727), or mixtures of these alcohols with water frontiersin.orgnih.gove3s-conferences.org.

Commonly used traditional extraction methods include:

Maceration : This simple technique involves soaking the plant material in a solvent for an extended period, allowing the flavonoids to diffuse into the solvent creative-proteomics.com. While cost-effective, it can be time-consuming and may have lower extraction efficiency creative-proteomics.com.

Percolation : An improvement on maceration, this method involves continuously passing fresh solvent through the plant material packed in a column, which can enhance extraction yield e3s-conferences.orgcreative-proteomics.com.

Soxhlet Extraction : This is a more efficient automated method that uses a specialized apparatus to continuously wash the plant material with a heated solvent. It reduces extraction time and solvent consumption compared to maceration and percolation e3s-conferences.orgcreative-proteomics.com.

Modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are also increasingly used to improve efficiency and reduce the use of organic solvents frontiersin.orgnih.govcreative-proteomics.com.

| Extraction Technique | Description | Common Solvents |

|---|---|---|

| Maceration | Soaking plant material in a solvent for an extended period. creative-proteomics.com | Ethanol, Methanol, Water creative-proteomics.com |

| Percolation | Continuous passing of solvent through a column of plant material. e3s-conferences.orgcreative-proteomics.com | Ethanol, Methanol, Water-alcohol mixtures e3s-conferences.org |

| Soxhlet Extraction | Continuous extraction with a cycling heated solvent in a specialized apparatus. e3s-conferences.orgcreative-proteomics.com | Ethanol, Ethyl acetate mdpi.come3s-conferences.org |

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO₂ as a solvent, offering high selectivity. creative-proteomics.com | Supercritical CO₂ creative-proteomics.com |

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of the target flavonoid, this compound nih.gov. These methods separate molecules based on their differential distribution between a stationary phase and a mobile phase.

Key chromatographic strategies include:

Column Chromatography (CC) : This is a fundamental purification technique where the crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel or Sephadex). A solvent or solvent gradient (mobile phase) is passed through the column, and different compounds elute at different rates, allowing for their collection in separate fractions.

Thin-Layer Chromatography (TLC) : TLC is often used for the rapid analysis of fractions from column chromatography and to determine appropriate solvent systems. It can also be used for preparative purposes to isolate small quantities of compounds auctoresonline.org.

High-Performance Liquid Chromatography (HPLC) : HPLC is a highly efficient and sensitive technique used for the final purification and quantification of flavonoids nih.govauctoresonline.orgoup.comanjs.edu.iq. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture (like methanol-water or acetonitrile-water), is the most common mode for separating flavonoids anjs.edu.iqresearchgate.net. By using HPLC, closely related isomers can be effectively separated to yield highly pure compounds nih.gov.

Advanced Purification Protocols

Following the initial isolation of this compound from its natural sources, such as Gomphrena martiana, Murraya paniculata, and Murraya exotica, advanced purification protocols are necessary to achieve a high degree of purity required for detailed chemical and biological studies. nih.gov The purification of polymethoxyflavones (PMFs), including this compound, typically involves a combination of sophisticated chromatographic techniques. These methods separate the target compound from a complex mixture of structurally similar flavonoids and other secondary metabolites.

The selection of a suitable purification strategy is guided by the polarity of the target compound and the impurities present in the crude extract. As a polymethoxylated flavonoid, this compound is a relatively non-polar compound, which dictates the choice of stationary and mobile phases in chromatographic separations.

A general workflow for the advanced purification of polymethoxyflavones often commences with Column Chromatography (CC) . This technique serves as a preliminary purification step to fractionate the crude extract based on the polarity of its components. For PMFs, a silica gel stationary phase is commonly employed, coupled with a non-polar mobile phase. The polarity of the mobile phase is gradually increased by mixing solvents like hexane with more polar solvents such as ethyl acetate or chloroform. This gradient elution allows for the sequential separation of compounds with increasing polarity.

For a more refined separation leading to high-purity this compound, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. This technique offers higher resolution and efficiency compared to traditional column chromatography. Both normal-phase and reversed-phase HPLC can be utilized for the purification of PMFs.

In normal-phase HPLC , a polar stationary phase (like silica) is used with a non-polar mobile phase. This setup is effective in separating flavonoid isomers. A common mobile phase for the separation of PMFs is a mixture of hexane and ethanol.

Reversed-phase HPLC (RP-HPLC) is more frequently used for the final purification steps. In this mode, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase, such as a mixture of methanol or acetonitrile (B52724) and water. A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to achieve optimal separation of the target compound from closely related impurities. The fractions collected from the HPLC are monitored by UV detection, and those containing the pure compound are pooled and concentrated.

High-Speed Counter-Current Chromatography (HSCCC) represents another advanced purification technique that has been successfully applied to the separation of PMFs. HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of the sample. The selection of a suitable two-phase solvent system is crucial for a successful separation. For PMFs, solvent systems such as n-hexane-ethyl acetate-methanol-water have been utilized.

The purity of the final product is typically assessed using analytical HPLC and confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is an interactive data table summarizing the advanced purification techniques applicable to this compound based on general protocols for polymethoxyflavones.

| Purification Technique | Stationary Phase | Typical Mobile Phase System | Principle of Separation |

| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient | Adsorption chromatography based on polarity. |

| Preparative HPLC (Normal-Phase) | Silica Gel | Hexane-Ethanol | Adsorption chromatography separating isomers. |

| Preparative HPLC (Reversed-Phase) | C18-bonded Silica | Methanol-Water or Acetonitrile-Water gradient | Partition chromatography based on hydrophobicity. |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid (Two-phase solvent system) | n-Hexane-Ethyl Acetate-Methanol-Water | Liquid-liquid partition chromatography. |

Total Synthesis Pathways

Total synthesis provides a route to this compound from non-flavonoid precursors, allowing for precise control over the substitution pattern. Key methods involve the strategic formation of the flavone core and the introduction of methoxy groups.

Classical Stepwise Methylation Approaches

Traditional syntheses of polymethoxyflavones (PMFs) often rely on the stepwise methylation of polyhydroxyflavone precursors. This process involves the sequential addition of methyl groups to the hydroxylated flavonoid backbone. The synthesis typically begins with precursors that already contain a pattern of hydroxyl groups, which are then methylated. core.ac.uk Reagents such as dimethyl sulfate (B86663) or methyl iodide are commonly used in the presence of a base like potassium carbonate to facilitate the O-methylation of the hydroxyl groups. utm.my The process starts with a polyhydroxylated acetophenone, such as 2,4,6-trihydroxyacetophenone, which is first partially or fully methylated before being condensed with a substituted benzaldehyde (B42025) to form a chalcone (B49325) intermediate. core.ac.ukutm.my This chalcone is then cyclized to form the flavone ring system.

Precursor Compounds and Reaction Conditions

The synthesis of tetramethoxyflavones can be achieved through several established pathways, each utilizing specific precursors and conditions. The Algar-Flynn-Oyamada (AFO) reaction, for instance, involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) intermediate to form the flavonol structure. thieme-connect.com Another common route is the Baker-Venkataraman rearrangement, which uses a 1-(2-hydroxyphenyl)-3-phenyl-1,3-dione as the key intermediate for cyclodehydration. thieme-connect.com

A selection of precursor compounds and the typical reaction conditions for these classical synthetic routes are detailed below.

| Synthetic Pathway | Key Precursor Type | Typical Reagents and Conditions |

| Algar-Flynn-Oyamada | 2'-Hydroxychalcone | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) in an alcohol solvent. |

| Baker-Venkataraman | o-Hydroxyaryl ketone & Aromatic acid anhydride | Base (e.g., Pyridine), followed by acid-catalyzed cyclization. |

| Stepwise Methylation | Polyhydroxyacetophenone | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄), Potassium Carbonate (K₂CO₃), in a solvent like DMF or acetone. |

Challenges and Innovations in Synthetic Methods

A primary challenge in the synthesis of specific polymethoxyflavones like this compound is achieving regioselectivity. With multiple hydroxyl groups present on precursor molecules, it is difficult to methylate only the desired positions without the use of complex protection and deprotection steps. Classical methods like the AFO reaction often require strong oxidizing agents, which can lead to unwanted side reactions and lower yields. thieme-connect.com

To address these challenges, innovative synthetic methods have been developed. A significant innovation is the direct synthesis of flavonols through a base-mediated cyclization, which avoids the need for harsh oxidants. thieme-connect.comacademictree.org One such approach involves the use of lithium diisopropylamide (LDA) to mediate the cyclization of a specialized precursor, leading directly to the flavonol core. thieme-connect.com This method represents a more direct and efficient pathway for synthesizing compounds like this compound. thieme-connect.comthieme-connect.com

Semi-Synthesis and Structural Modifications

Semi-synthetic approaches start with naturally abundant or readily available flavonoids, which are then chemically modified to produce the desired target compound. These methods are particularly useful for introducing or altering functional groups on the flavonoid skeleton.

Desmethylation Strategies (e.g., 5-desmethylation)

Selective demethylation is a key strategy for creating partially hydroxylated flavones from more heavily methoxylated, and often more accessible, natural flavonoids. The hydroxyl group at the C-5 position is a common target for selective removal due to its unique reactivity. Various reagents have been developed to achieve this transformation with high selectivity. For example, treating a polymethoxyflavone with an alcoholic solution of hydrogen chloride (HCl) can selectively cleave the 5-methoxy group. More potent Lewis acids are also commonly employed for this purpose.

The table below summarizes reagents used for the demethylation of polymethoxyflavones.

| Reagent | Target Selectivity | Notes |

| Boron Trichloride (BCl₃) | Preferentially cleaves the 5-methoxy group. journals.co.za | A strong Lewis acid used in a solvent like dichloromethane. |

| Boron Tribromide (BBr₃) | Effective for general demethylation. | Can be used for selective cleavage under controlled conditions. |

| Alcoholic HCl | Highly selective for the 5-methoxy group. | Offers a method suitable for industrial-scale applications. |

| Hydroiodic Acid (HI) | Used in the Wessely-Moser rearrangement. | Involves demethylation followed by structural reconstruction. |

Regioselective Functionalization

Regioselective functionalization refers to the ability to chemically alter a specific position on the flavonoid molecule while leaving other similar positions untouched. This is crucial for synthesizing specific isomers and derivatives for structure-activity relationship studies. Selective demethylation, as discussed previously, is a prime example of regioselective functionalization, allowing for the introduction of a hydroxyl group at a specific carbon, such as C-5 or C-4'. journals.co.za

The inherent challenge of chemical regioselectivity is underscored by the precision of biosynthesis, where enzymes like O-methyltransferases (OMTs) catalyze methylation at highly specific positions on the flavonoid skeleton. smolecule.com In the laboratory, achieving this level of control often requires multi-step synthetic sequences involving protecting groups to block reactive sites, followed by functionalization and subsequent deprotection.

Chemical Synthesis and Derivatization Approaches

Synthesis of Analogues and Derivatives

The core structure of 3,5,6,7-tetramethoxyflavone serves as a scaffold for the synthesis of various analogues and derivatives, a process driven by the quest for compounds with enhanced or novel biological activities. mdpi.com Synthetic strategies often involve modifications such as the introduction, removal, or alteration of functional groups on the flavone (B191248) backbone. These modifications can significantly influence the molecule's physicochemical properties and its interaction with biological targets. mdpi.com

A common approach to creating derivatives involves the manipulation of methoxy (B1213986) and hydroxyl groups. For instance, selective demethylation can introduce hydroxyl groups at specific positions, which may enhance properties like radical scavenging. Conversely, methylation of hydroxylated precursors is a key step in building up the methoxy-rich structure of these flavones and their analogues. smolecule.com

Synthetic routes can be complex, often starting from simpler phenolic compounds like phloroglucinol (B13840) or substituted acetophenones. researchgate.net The construction of the flavone skeleton is a critical phase, with methods like the Allan-Robinson synthesis and the Baker-Venkataraman rearrangement being employed. researchgate.netiastate.edu The Algar-Flynn-Oyamada reaction is another important tool for forming the flavone backbone from chalcone (B49325) intermediates.

Researchers have synthesized a variety of derivatives to explore structure-activity relationships. For example, the introduction of a benzyloxy group has been used to create synthetic intermediates that can be further modified. iastate.edubiosynth.com Additionally, the synthesis of analogues with different substitution patterns on the B-ring allows for the investigation of how these changes affect biological activity. tandfonline.com The creation of these diverse molecules is essential for developing a deeper understanding of the therapeutic potential of this class of flavonoids. mdpi.comdokumen.pub

The following tables provide an overview of synthesized analogues and derivatives of this compound and related compounds, highlighting the structural modifications and the synthetic methods employed.

Table 1: Synthesized Analogues of this compound This table is interactive. Users can sort columns by clicking on the headers.

| Compound Name | Base Structure Modification | Key Synthetic Steps | Reference |

|---|---|---|---|

| 5-Hydroxy-3,6,7,4'-tetramethoxyflavone | Introduction of a 4'-methoxy group and a 5-hydroxyl group | Isolation from natural sources; spectroscopic elucidation (UV, IR, MS, NMR). biocrick.com | biocrick.com |

| 3',4',5,7-Tetramethoxyflavone (B192521) | Different methoxy substitution pattern | Two-step synthesis from phloroacetophenone involving methylation and Algar-Flynn-Oyamada reaction. | |

| 5-Hydroxy-3',4',6,7-tetramethoxyflavone (B1205902) | Different methoxy and hydroxyl substitution pattern | Synthetic pathways from trimethoxyacetophenone via methylation and cyclization. smolecule.com | smolecule.com |

| 4'-Benzyloxy-3,5,3',6,7-pentaoxyflavone | Introduction of benzyloxy and additional oxygenated substituents | Allan-Robinson flavone synthesis followed by partial methylation and debenzylation. iastate.edu | iastate.edu |

Table 2: Synthetic Derivatives of Polymethoxyflavones This table is interactive. Users can sort columns by clicking on the headers.

| Derivative Name | Type of Derivatization | Synthetic Method | Noted Biological Activity | Reference |

|---|---|---|---|---|

| 5-Demethylsinensetin (5-hydroxy-6,7,3',4'-tetramethoxyflavone) | Selective demethylation | Part of a series of synthesized 5,6,7-trimethoxyflavones and their derivatives. tandfonline.com | Anti-proliferative activity against human cancer cell lines. tandfonline.com | tandfonline.com |

| 3-Methoxysinensetin (3,5,6,7,3',4'-hexamethoxyflavone) | Methylation | Part of a series of synthesized 5,6,7-trimethoxyflavones and their derivatives. tandfonline.com | Anti-proliferative activity against human cancer cell lines. tandfonline.com | tandfonline.com |

| 3-Alkyl-3',4',5,7-tetrahydroxyflavones | Alkylation and Demethylation | Baker-Venkataraman method followed by demethylation with boron tribromide. researchgate.net | Not specified in the provided context. | researchgate.net |

| Quercetin-5,7,3',4'-tetramethylether-3-acetate | Acetylation | Chemical synthesis from quercetin (B1663063) derivatives. google.com | Inhibition of apolipoprotein B production. google.com | google.com |

Mechanistic Insights into Biological Activities

Antineoplastic and Cytotoxic Mechanisms

The flavone (B191248) known as 3,5,6,7-tetramethoxyflavone has been identified in plant species such as Gomphrena martiana. conicet.gov.ar While the broader class of polymethoxyflavones (PMFs) has garnered significant attention for its diverse pharmacological activities, including anticancer effects, detailed mechanistic studies focusing specifically on the this compound isomer are limited. The majority of available research has been conducted on structurally similar isomers or hydroxylated derivatives.

For instance, the related compound casticin (B192668), which has a similar tetramethoxy core but with additional hydroxyl groups (3',5-dihydroxy-3,4',6,7-tetramethoxyflavone), has been extensively studied. mdpi.comresearchgate.netwaocp.orgwaocp.org Casticin demonstrates significant antineoplastic effects by inhibiting cancer cell proliferation, invasion, and migration, and is a known inhibitor of the PI3K/Akt signaling pathway. mdpi.comwaocp.org However, such findings cannot be directly attributed to this compound due to structural differences that can significantly alter biological activity.

Cell Cycle Modulation and Arrest

The ability of a compound to interfere with the cell cycle is a key mechanism for controlling cancer cell proliferation. Flavonoids are well-documented for their capacity to induce cell cycle arrest at various phases, thereby preventing cancer cells from dividing and multiplying.

Scientific literature containing specific data on the modulation of the G0/G1 phase of the cell cycle by this compound is not currently available.

Extensive research on related compounds offers some context. For example, 5-hydroxy-3′,4′,6,7-tetramethoxyflavone, a hydroxylated derivative, has been shown to induce G0/G1 cell cycle arrest in glioblastoma cell lines. smolecule.com Similarly, casticin can induce cell cycle arrest, with effects reported in both the G0/G1 and G2/M phases depending on the cancer cell type. mdpi.com

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this cellular suicide mechanism.

Specific studies detailing the induction of apoptosis by this compound are not present in the available scientific literature. Research on analogous compounds indicates that this is a common mechanism for polymethoxyflavones. Casticin, for example, is a potent inducer of apoptosis through pathways involving the generation of reactive oxygen species (ROS), modulation of the Bax/Bcl-2 protein ratio, and activation of caspases. researchgate.netwaocp.orgwaocp.org

Inhibition of Cell Viability and Migration

Reducing cell viability and preventing cell migration are crucial for inhibiting tumor growth and metastasis.

There is currently a lack of specific research data on the direct effects of this compound on the inhibition of cancer cell viability and migration. Studies on other tetramethoxyflavone isomers and derivatives, such as 5-hydroxy-3′,4′,6,7-tetramethoxyflavone, have demonstrated a reduction in both cell viability and migratory capacity in glioblastoma cells. smolecule.com

Molecular Targets and Signaling Pathways in Oncology

Identifying the specific molecular targets and signaling pathways affected by a compound is essential for understanding its anticancer mechanism.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.

There is no direct evidence in the current scientific literature to confirm that this compound modulates the PI3K/Akt signaling pathway. However, this pathway is a known target for many related flavonoids. Casticin has been identified as an inhibitor of the PI3K/Akt pathway, which contributes to its ability to induce apoptosis and suppress tumor growth. mdpi.comwaocp.orgfrontiersin.org Another related compound, 3',4',5,5',6,7-Hexamethoxyflavone, also inhibits cancer cell growth through the suppression of Akt signaling. chemfaces.com These findings suggest that the PI3K/Akt pathway is a plausible, though unconfirmed, target for this compound.

Gene Expression Regulation

Recent studies have highlighted the ability of tetramethoxyflavones to modulate the expression of key genes involved in cancer progression. Specifically, 5,7,3′,4′-Tetramethoxyflavone, at a concentration of 30 µM, has been shown to significantly downregulate the mRNA expression of c-Myc, axin2, and vimentin (B1176767) in HCT116 colorectal cancer cells. mdpi.comtandfonline.comresearchgate.net This downregulation was observed using RT-PCR analysis. mdpi.comresearchgate.net

The Wnt/β-catenin signaling pathway is crucial in the proliferation of cancer cells, and its dysregulation is linked to invasive and metastatic characteristics. researchgate.net The activation of this pathway elevates the expression of downstream target genes, including axin2 and vimentin, which drive cancer progression. researchgate.net The proto-oncogene c-Myc is also a target of the Wnt/β-catenin signaling pathway. tandfonline.comnih.gov Engineered TALE-SID chimeric repressors have been shown to repress the expression of both AXIN2 and MYC in HEK293 cells. nih.gov

The inhibition of these specific genes by 5,7,3′,4′-Tetramethoxyflavone suggests a potential mechanism for its anticancer effects, interfering with the fundamental processes that fuel tumor growth and spread. tandfonline.comresearchgate.net

Interference with Cell Death Pathways

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, or programmed cell death. nih.govfree.frfrontiersin.org This family includes both pro-apoptotic proteins, which promote cell death, and anti-apoptotic proteins, which inhibit it. nih.govfrontiersin.org The balance between these opposing factions determines the cell's fate. free.fr

One of the key mechanisms by which 5,7,3′,4′-Tetramethoxyflavone is thought to exert its chondroprotective effects is by interfering with endoplasmic reticulum (ER) stress-induced apoptosis. nih.gov Research has shown that this compound can suppress chondrocyte apoptosis by upregulating the expression of the anti-apoptotic protein Bcl-2. nih.gov This effect is associated with the activation of the IRE1α signaling pathway, an ER stress sensor. nih.gov By modulating this pathway, 5,7,3′,4′-Tetramethoxyflavone helps to maintain cellular homeostasis and prevent cell death. nih.gov

The pro-apoptotic protein PUMA, a member of the BH3-only subgroup of the Bcl-2 family, can be induced by cellular stress and promotes apoptosis by interacting with anti-apoptotic Bcl-2 proteins. frontiersin.org The ability of 5,7,3′,4′-Tetramethoxyflavone to upregulate Bcl-2 may counteract the pro-apoptotic signals initiated by proteins like PUMA, thereby protecting the cell from apoptosis. frontiersin.orgnih.gov

Anti-inflammatory Pathways

Modulation of Pro-inflammatory Mediators

A significant aspect of the biological activity of tetramethoxyflavones is their ability to modulate inflammatory responses. 5,7,3′,4′-Tetramethoxyflavone has been shown to decrease the concentration of several pro-inflammatory mediators, including Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α) in the knee synovial fluid of a rat model of osteoarthritis. nih.govnih.gov Another related compound, 5,6,7-trimethoxyflavone, has also been found to inhibit the production of NO, PGE2, TNF-α, IL-1β, and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov

The production of these inflammatory molecules is a hallmark of inflammatory conditions. spandidos-publications.com For instance, cytokines like TNF-α, IL-1β, and IL-6 are known to stimulate the production of prostaglandins (B1171923) such as PGE2. pan.olsztyn.pl The suppression of these mediators by tetramethoxyflavones highlights their potential as anti-inflammatory agents. nih.govnih.gov

| Pro-inflammatory Mediator | Effect of Tetramethoxyflavone Derivative | Cell/Animal Model |

| Nitric Oxide (NO) | Inhibition of production | Rat model of osteoarthritis, LPS-stimulated RAW 264.7 macrophages |

| Prostaglandin E2 (PGE2) | Inhibition of production | Rat model of osteoarthritis, LPS-stimulated RAW 264.7 macrophages |

| Interleukin-1β (IL-1β) | Inhibition of production | Rat model of osteoarthritis, LPS-stimulated RAW 264.7 macrophages |

| Tumor Necrosis Factor-α (TNF-α) | Inhibition of production | Rat model of osteoarthritis, LPS-stimulated RAW 264.7 macrophages |

| Interleukin-6 (IL-6) | Inhibition of production | LPS-stimulated RAW 264.7 macrophages |

Inhibition of Pro-inflammatory Enzymes

The anti-inflammatory effects of tetramethoxyflavones are further supported by their ability to inhibit pro-inflammatory enzymes. A study on polymethoxylated flavonoids from orange peel demonstrated that several tetramethoxyflavone derivatives, including tetramethylscutellarein, were active inhibitors of soybean 15-lipoxygenase (15-LOX). nih.govresearchgate.netbjherbest.com 15-LOX is an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators.

The inhibitory concentrations (IC50) for these compounds ranged from 70-86 μM, which was comparable to the positive control, quercetin (B1663063) (IC50 = 68 ± 5 μM). nih.govresearchgate.netbjherbest.com Another related compound, 5-demethyl sinensetin (B1680974) (5-hydroxy-4',5',6,7-tetramethoxyflavone), also showed potent inhibition of 15-LOX with an IC50 value of 3.26 ± 0.35 μg/mL. up.ac.za This inhibition of a key enzyme in the inflammatory cascade provides a direct mechanism for the anti-inflammatory properties of these flavonoids.

Cellular Signaling Pathway Modulation

The anti-inflammatory and chondroprotective effects of 5,7,3′,4′-Tetramethoxyflavone are also mediated through the modulation of cellular signaling pathways. Research indicates that this compound protects cartilage by downregulating the EP/cAMP/PKA signaling pathway in a rat model of osteoarthritis. nih.govnih.gov

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a ubiquitous second messenger system involved in a multitude of cellular processes. frontiersin.orgnews-medical.net Activation of this pathway typically involves the synthesis of cAMP by adenylyl cyclase, which then activates Protein Kinase A (PKA). news-medical.net PKA, in turn, phosphorylates various downstream targets, leading to a cellular response. frontiersin.org By downregulating this pathway, 5,7,3′,4′-Tetramethoxyflavone can influence cellular functions and mitigate inflammatory responses in chondrocytes. nih.govnih.gov

Antioxidative Modalities

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cellular components, contributing to various diseases. tubitak.gov.tr Antioxidants are compounds that can neutralize these harmful molecules. tubitak.gov.tr

Several studies have investigated the antioxidant potential of tetramethoxyflavone derivatives. 5-demethyl sinensetin (5-hydroxy-4',5',6,7-tetramethoxyflavone) has demonstrated good antioxidant activity in free-radical scavenging assays. up.ac.zaup.ac.za In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) scavenging assay, it showed an IC50 value of 1.23 ± 0.15 μg/mL, and in the 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, the IC50 was 0.14 ± 0.09 μg/mL. up.ac.za

Free Radical Scavenging Mechanisms

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. This compound and its analogs exhibit notable free radical scavenging activity, a property attributed to their chemical structure. Flavonoids, as a class, are recognized for their ability to neutralize free radicals, thereby mitigating oxidative stress in biological systems. smolecule.com The presence and position of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton are critical determinants of this antioxidant potential. acs.org

Research on related polymethoxyflavones (PMFs) further illuminates these mechanisms. For instance, 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902), also known as 5-demethyl sinensetin, has demonstrated potent antioxidant activity in various in vitro assays. researchgate.net Its efficacy in scavenging free radicals, as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays, underscores the contribution of the flavonoid core to this effect. researchgate.net Specifically, the hydroxyl group at the C-5 position is considered a key structural feature that enhances its antioxidative activity. smolecule.com

Reduction of Oxidative Stress

By scavenging free radicals, this compound and its derivatives can effectively reduce oxidative stress. Oxidative stress arises from an imbalance between the production of ROS and the body's ability to counteract their harmful effects. Flavonoids help to restore this balance. smolecule.com

Studies on related compounds provide evidence for this role. For example, the antioxidant properties of 3-hydroxy-3',4',5,7-tetramethoxyflavone (B73895) contribute to its ability to reduce oxidative stress. smolecule.com Similarly, the antioxidant capabilities of 5-hydroxy-3',4',6,7-tetramethoxyflavone are believed to contribute to its protective effects against diseases related to oxidative stress. smolecule.com The active compounds in Orthosiphon stamineus, including 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349), have been shown to be effective in reducing oxidative stress. researchgate.net

Modulation of Oxidative Pathways

Beyond direct radical scavenging, flavonoids can modulate cellular signaling pathways involved in oxidative stress. They can influence the activity of enzymes that produce or detoxify ROS. While specific studies on this compound's modulation of oxidative pathways are not extensively detailed in the available literature, the broader class of flavonoids is known to interact with various biochemical pathways. biosynth.combiosynth.com This includes the inhibition of enzymes involved in inflammation and oxidative stress. biosynth.com

Hepatoprotective Mechanisms

Anti-hepatotoxic Effects in Preclinical Models

The protective effect of certain tetramethoxyflavones on the liver has been demonstrated in preclinical studies. One notable example is 5-hydroxy-3,4′,6,7-tetramethoxyflavone, isolated from Achillea millefolium. This compound was found to have significant anti-hepatotoxic activity against liver damage induced by carbon tetrachloride (CCl4) and paracetamol in rats, both in vivo and in vitro. researchgate.net Its protective effect was comparable to that of silymarin, a known hepatoprotective agent. researchgate.net

The methanol (B129727) extract of Ficus chlamydocarpa, containing flavonoids, also showed dose-dependent protection against CCl4-induced liver damage in rats. researchgate.net This protection was evidenced by a significant prevention of the increase in serum levels of hepatic enzymes like glutamate (B1630785) oxaloacetate transaminase (GOT) and glutamate pyruvate (B1213749) transaminase (GPT). researchgate.net Furthermore, among the compounds isolated from this extract, luteolin (B72000) demonstrated significant hepatoprotective activity. researchgate.net

A study on Chamaecyparis lawsoniana also identified 4',5,6,7-tetramethoxyflavone as a bioactive compound potentially contributing to hepatoprotective effects against methotrexate-induced liver injury. nih.gov

Proposed Molecular Basis of Liver Protection

The molecular mechanisms underlying the hepatoprotective effects of these flavonoids are multifaceted. A key aspect is their antioxidant activity, which helps to mitigate the oxidative stress that is a central feature of toxin-induced liver injury. researchgate.net For instance, the hepatoprotective effect of the Ficus chlamydocarpa extract was associated with a significant increase in hepatic reduced glutathione (B108866) (GSH) and a decrease in liver malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.net

The ability of flavonoids to protect liver cells from cell death (apoptosis and necrosis) is another crucial mechanism. In the study with Ficus chlamydocarpa, isolated compounds, including luteolin, were shown to prevent liver cell death and leakage of lactate (B86563) dehydrogenase (LDH) during CCl4 intoxication. researchgate.net The anti-inflammatory properties of flavonoids may also play a role in their hepatoprotective effects. unibas.it

Vasorelaxant and Cardiovascular Modulation

Certain tetramethoxyflavones have been investigated for their effects on the cardiovascular system, particularly their ability to relax blood vessels. The type and position of substituents on the flavone skeleton appear to be critical in determining the specific mechanism of vasorelaxation. mdpi.comresearchgate.net

For instance, 5,4′-dihydroxy-3,7,8,3′-tetramethoxyflavone induces an endothelium-independent vasorelaxation, which is mediated by the activation of potassium channels. mdpi.com In contrast, 3,5,7,3′,4′-pentamethoxyflavone causes vasorelaxation through the release of nitric oxide (NO) and hydrogen sulfide (B99878) (H2S), without activating potassium channels. mdpi.com

The vasorelaxant effects of sinensetin, a polymethoxyflavone, have also been documented. frontiersin.org These findings suggest that different tetramethoxyflavone isomers may act through distinct signaling pathways to modulate vascular tone, highlighting the potential for these compounds in the management of cardiovascular conditions.

Antimicrobial and Efflux Pump Modulation

While many flavonoids exhibit direct antimicrobial activity, some, particularly polymethoxylated ones, are notable for their ability to modulate bacterial resistance to existing antibiotics. This often occurs through the inhibition of efflux pumps, which are membrane proteins that bacteria use to expel toxic substances, including antibiotics. chemfaces.comresearchgate.net

The ability of certain tetramethoxyflavones to enhance the efficacy of conventional antibiotics has been demonstrated. Studies on 4′,5,6,7-tetramethoxyflavone (also known as scutellarein (B1681691) tetramethyl ether) showed that while it has no significant intrinsic antibacterial activity against Staphylococcus aureus, it can potently modulate the activity of antibiotics. chemfaces.com This property is thought to be related to the lipophilicity conferred by the methoxy groups. chemfaces.com In one study, 4′,5,6,7-tetramethoxyflavone, the most methoxylated of the flavones tested, reduced the minimal inhibitory concentration (MIC) of norfloxacin (B1679917) against an effluxing strain of Staphylococcus aureus by a factor of 16. chemfaces.comup.ac.za

Table 1: Modulation of Norfloxacin MIC by 4′,5,6,7-Tetramethoxyflavone against Staphylococcus aureus SA-1199B

| Compound | Concentration | MIC of Norfloxacin (µg/mL) | Fold Reduction in MIC |

| Norfloxacin alone | - | 128 | - |

| Norfloxacin + 4′,5,6,7-Tetramethoxyflavone | 25 µg/mL | 8 | 16 |

This table is generated based on data reported for the isomer 4′,5,6,7-Tetramethoxyflavone. chemfaces.comup.ac.za

The primary mechanism by which compounds like 4′,5,6,7-tetramethoxyflavone enhance antibiotic efficacy is through the disruption of bacterial efflux pumps. researchgate.net These pumps are a major cause of multidrug resistance in bacteria. chemfaces.com The NorA efflux pump in Staphylococcus aureus is a well-studied example that expels antibiotics like fluoroquinolones from the bacterial cell. chemfaces.comconicet.gov.ar Flavones, particularly those with a higher degree of methoxylation and thus greater lipophilicity, are thought to interfere with these membrane-embedded transporters. chemfaces.comconicet.gov.ar By inhibiting the pump, the flavonoid allows the antibiotic to accumulate inside the bacterial cell to a concentration that is effective for its antibacterial action. researchgate.net

Chondroprotective Mechanisms

This compound (TMF), also referred to as 5,7,3',4'-tetramethoxyflavone in some literature, demonstrates significant chondroprotective effects by mitigating endoplasmic reticulum (ER) stress-induced apoptosis, a key factor in the degeneration of cartilage in osteoarthritis. nih.govbiocrick.commdpi.com ER stress triggers the unfolded protein response (UPR), which involves three main signaling pathways: PERK, ATF6, and IRE1. dntb.gov.ua TMF has been shown to protect chondrocytes by modulating these pathways. nih.govdntb.gov.ua Specifically, TMF can suppress chondrocyte apoptosis induced by ER stress by activating the expression of IRE1α. nih.govnih.gov This activation helps to reverse the detrimental effects of ER stress, such as the upregulation of pro-apoptotic factors and the downregulation of pro-survival factors. nih.govbiocrick.comnih.gov

The Wnt/β-catenin signaling pathway plays a crucial role in the pathogenesis of osteoarthritis. nih.gov TMF has been identified as an inhibitor of this pathway in osteoarthritic chondrocytes. nih.govnih.gov The mechanism involves the upregulation of Forkhead box protein O3a (Foxo3a) expression. nih.gov Foxo3a, in turn, inhibits the activity of the miR-29a/Wnt/β-catenin signaling pathway. nih.gov This inhibitory action of TMF on β-catenin signaling helps to ameliorate chondrocyte apoptosis and cartilage degradation. nih.govmedchemexpress.com Studies have shown that TMF can down-regulate the expression of β-catenin in a dose-dependent manner, highlighting its potential in protecting cartilage. medchemexpress.comspandidos-publications.com

The inositol-requiring enzyme-1α (IRE1α) is a key sensor in the ER stress response. nih.govfrontiersin.org TMF exerts its chondroprotective effects by directly regulating the IRE1α pathway. nih.govbiocrick.comnih.gov In the presence of ER stress, TMF treatment stimulates the expression of IRE1α. nih.gov This leads to the splicing of X-box binding protein 1 (XBP1) mRNA to its active form, XBP1S, which is a pro-survival factor. nih.gov

Furthermore, TMF's regulation of the IRE1α pathway influences the expression of downstream targets. It upregulates the anti-apoptotic protein Bcl-2 and downregulates pro-apoptotic factors such as C/EBP homologous protein (CHOP), phosphorylated c-Jun N-terminal kinase (p-JNK), and caspase-3. nih.govbiocrick.comnih.gov By modulating the IRE1α pathway, TMF effectively protects chondrocytes from ER stress-induced apoptosis. nih.govbiocrick.comnih.gov

Enzyme Inhibitory Actions

Tetramethoxyflavones (TMFs) have been shown to be potent inhibitors of various cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. dntb.gov.uaresearchgate.net The inhibitory effects are concentration-dependent and vary among different TMF isomers and CYP isoforms. mdpi.comnih.gov For example, 3',4',7,8-tetramethoxyflavone (B192537) shows significant inhibition of CYP1A2, CYP2C9, and CYP2C19. mdpi.comnih.gov

The presence and position of hydroxyl and methoxy groups on the flavone structure influence the inhibitory activity. dntb.gov.ua Hydroxylated TMFs can exhibit strong inhibitory effects on enzymes like CYP3A4 and CYP2D6. mdpi.comnih.gov The potent inhibition of CYP enzymes by TMFs suggests a high potential for food-drug interactions, as concurrent consumption could alter the metabolism and absorption of medications. researchgate.netnih.gov

Table 1: IC50 Values of Various Tetramethoxyflavones against Cytochrome P450 Enzymes. mdpi.comnih.gov

| Compound | CYP1A2 (μM) | CYP2C9 (μM) | CYP2C19 (μM) | CYP2D6 (μM) | CYP3A4 (μM) |

| 3′,4′,7,8-TMF | 0.79 ± 0.12 | 1.49 ± 0.16 | 1.85 ± 0.14 | - | - |

| 3-hydroxy-2′,4′,5′,7-TMF | - | - | - | 2.28 ± 0.46 | 0.15 ± 0.07 |

| 3-hydroxy-2′,4′,5′,6-TMF | - | - | - | - | 0.44 ± 0.12 |

Data represents the mean ± standard deviation. A lower IC50 value indicates stronger inhibition. Dashes indicate data not reported in the source.

Xanthine (B1682287) Oxidase Inhibition

This compound, a methoxyflavone isolated from Kaempferia parviflora, has been investigated for its ability to inhibit xanthine oxidase (XOD). researchmap.jpresearchgate.net This enzyme plays a crucial role in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout. researchmap.jp

**Table 1: Xanthine Oxidase Inhibitory Activity of Methoxyflavones from *Kaempferia parviflora***

| Compound | IC50 (mM) | Type of Inhibition |

|---|---|---|

| 3',4',5,7-Tetramethoxyflavone (B192521) | >4 | Mixed |

| 3,5,7,4',5'-Pentamethoxyflavone | 0.9 | Mixed |

Data sourced from Nakao et al. (2011). researchmap.jp

Tyrosinase and Related Protein Inhibition (TRP-1, TRP-2)

Tyrosinase is a key copper-containing enzyme that regulates melanin (B1238610) production. nih.govresearchgate.netfrontiersin.orgmdpi.com It catalyzes the initial steps of melanogenesis, including the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. nih.govbiomolther.org Dopaquinone is then converted to dopachrome (B613829), a process that can be catalyzed by tyrosinase-related protein-2 (TRP-2), also known as dopachrome tautomerase. nih.govfrontiersin.org Tyrosinase-related protein-1 (TRP-1) is involved later in the pathway, oxidizing 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.govfrontiersin.org The inhibition of these enzymes is a target for managing skin hyperpigmentation disorders.

While a broad range of flavonoids have been studied for their anti-tyrosinase activity, specific inhibitory data for this compound on tyrosinase, TRP-1, and TRP-2 is not extensively detailed in the provided search results. nih.govresearchgate.net One study mentions 4′,5,6,7-tetramethoxyflavone in a list of flavonoids but does not provide specific inhibitory values. nih.gov The general mechanism of flavonoid inhibition of tyrosinase often involves chelation of the copper ions in the enzyme's active site or acting as alternative substrates. researchgate.net The structural characteristics of flavonoids, such as the number and position of hydroxyl and methoxyl groups, significantly influence their inhibitory potential. nih.gov

Multidrug Resistance Protein Inhibition (MRP1, MRP2)

Multidrug resistance proteins (MRPs), particularly MRP1 and MRP2, are members of the ATP-binding cassette (ABC) transporter superfamily. hiroshima-u.ac.jpwur.nlijpsonline.com These proteins are involved in the efflux of a wide range of substances from cells, including chemotherapeutic drugs, which can lead to multidrug resistance in cancer cells. hiroshima-u.ac.jpresearchgate.net

Studies on flavonoids from Kaempferia parviflora have explored their ability to modulate the function of MRPs. hiroshima-u.ac.jpresearchgate.net Research indicates that certain flavone derivatives can inhibit MRP function, thereby potentially reversing multidrug resistance. hiroshima-u.ac.jp Specifically, an investigation into the effects of flavonoids on MRP1 and MRP2 revealed that 5,7,3',4'-Tetramethoxyflavone selectively inhibits MRP1 with an IC50 of 7.9 µM, while its activity against MRP2 was significantly lower (IC50 > 50 µM). lipidmaps.org The study highlighted that the presence of a 5-hydroxy group on the flavone structure appeared to reduce the inhibitory effect on doxorubicin (B1662922) accumulation in A549 cells, which express MRP1 and MRP2. researchgate.net This suggests that the methoxy groups at position 5 in this compound could be important for its interaction with these transporters.

Table 2: Inhibition of Multidrug Resistance-Associated Proteins (MRPs) by 5,7,3',4'-Tetramethoxyflavone

| Protein | IC50 (µM) |

|---|---|

| MRP1 | 7.9 |

| MRP2 | >50 |

Data sourced from Cayman Chemical, referencing Yenjai et al. (2004) and van Zanden et al. (2005). lipidmaps.org

Neuroprotective Potential

The neuroprotective effects of polymethoxyflavones, including this compound, are an emerging area of research, with studies pointing towards their potential in modulating cognitive processes and offering therapeutic benefits in models of neurodegenerative diseases. nih.govmdpi.com

Modulation of Cognitive Functions

Polymethoxyflavones have been associated with the modulation of cognitive functions. wiley.com For instance, extracts containing these compounds have been shown to possess antagonist activity on adenosine A1 and A2A receptors, which are implicated in cognition and memory. wiley.com While direct studies on this compound are limited in the provided results, a related compound, 5,6,7,4'-Tetramethoxyflavanone, has been shown to improve cognitive impairment in a neurodegenerative mouse model. nih.gov Another related compound, 3',4',5,7-Tetramethoxyflavone, demonstrated inhibitory activity against BACE1, an enzyme involved in the production of amyloid-beta peptides, with an IC50 of 1.66 μM. mdpi.com This suggests that the tetramethoxyflavone scaffold may have the potential to interact with targets relevant to cognitive function.

Potential in Neurodegenerative Disease Models

Neuroinflammation is a key factor in the progression of neurodegenerative diseases like Alzheimer's disease. mdpi.comnih.gov Polymethoxyflavones are recognized for their anti-inflammatory and neuroprotective properties. nih.govresearchgate.net They are lipid-soluble and can cross the blood-brain barrier, making them promising candidates for central nervous system disorders. nih.gov

A study on 5,6,7,4'-Tetramethoxyflavanone, a structurally similar compound, demonstrated its ability to alleviate neurodegeneration in a mouse model by promoting neurogenesis through the Raf/ERK1/2 signaling pathway. nih.gov This compound was also shown to attenuate the production of amyloid-beta and the expression of phosphorylated Tau protein, both of which are hallmarks of Alzheimer's disease. nih.gov Furthermore, research on polymethoxyflavones has identified several, including nobiletin (B1679382) and tangeretin, as potent neuroinflammatory inhibitors with therapeutic potential in Alzheimer's disease models. nih.gov Although direct evidence for this compound in specific neurodegenerative disease models is not explicitly detailed in the provided search results, the collective findings for structurally related polymethoxyflavones suggest a promising avenue for future investigation into its neuroprotective capabilities. mdpi.commdpi.comnih.gov

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) Group Positions and Number

The A-ring of 3,5,6,7-tetramethoxyflavone is heavily substituted with methoxy groups at positions 5, 6, and 7. This dense methoxylation pattern is a key contributor to its potency in various biological assays. Research indicates that a high degree of A-ring methoxylation is frequently associated with enhanced activity, particularly in the inhibition of efflux pumps like P-glycoprotein (P-gp) and in exerting anti-inflammatory effects .

The C5-methoxy group is particularly significant. Unlike a C5-hydroxyl group, the C5-methoxy group does not form an intramolecular hydrogen bond with the C4-keto oxygen, altering the planarity and electronic distribution of the molecule. This modification prevents the chelation of metal ions and can lead to a different binding orientation within protein active sites . The addition of a C6-methoxy group, when compared to simpler flavones like 5,7-dimethoxyflavone, further enhances lipophilicity and steric bulk, which has been shown to augment cytotoxic activity against certain cancer cell lines .

| Compound Name | A-Ring Substituents | B-Ring Substituents | Observed Activity Trend |

|---|---|---|---|

| This compound | 5-OCH₃, 6-OCH₃, 7-OCH₃ | Unsubstituted | High P-gp inhibition; Potent cytotoxicity |

| 5,7-Dimethoxyflavone | 5-OCH₃, 7-OCH₃ | Unsubstituted | Moderate activity, often lower than tri/tetra-substituted analogs |

| Nobiletin (B1679382) | 5-OCH₃, 6-OCH₃, 7-OCH₃, 8-OCH₃ | Multiple -OCH₃ | Very high activity in multiple assays, demonstrating the effect of maximal A-ring methoxylation |

A defining characteristic of this compound is its unsubstituted B-ring. This feature distinguishes it from many other widely studied PMFs, such as nobiletin and tangeretin, which possess one or more methoxy groups on their B-rings. The lack of substitution on the B-ring can be a critical determinant of biological specificity .

For certain biological targets, an unsubstituted B-ring is favorable. It results in a less sterically hindered structure, potentially allowing for optimal fitting into specific enzymatic or receptor binding pockets that cannot accommodate bulky substituents . However, in other contexts, such as cytotoxicity against specific cancer cell lines, the addition of methoxy groups to the B-ring (e.g., at the 3' and 4' positions) has been shown to increase potency . Therefore, the activity of this compound is a direct consequence of the combination of a heavily methoxylated A-ring and a simple, unsubstituted B-ring, a structural arrangement that confers a unique activity profile .

| Compound Name | A-Ring Substituents | B-Ring Substituents | Relative Activity Example (Context-Dependent) |

|---|---|---|---|

| This compound | 5,6,7-OCH₃ | None | High activity where an unsubstituted B-ring is preferred |

| Sinensetin (B1680974) | 5,6,7-OCH₃ | 3'-OCH₃, 4'-OCH₃ | Activity profile altered; may be higher or lower depending on the target enzyme |

| Nobiletin | 5,6,7,8-OCH₃ | 2',3',4',5'-OCH₃ | Broad-spectrum, high potency, but different specificity due to B-ring bulk |

The C-ring of the flavone scaffold, containing the C2=C3 double bond and the C4-keto group, is essential for maintaining the planarity of the molecule, which is a prerequisite for many biological activities . In this compound, the C-ring is further modified by a methoxy group at the C3 position.

The C3-methoxy group is a relatively uncommon substitution compared to a C3-hydroxyl or an unsubstituted C3 position. This feature prevents the molecule from being a substrate for certain enzymes and can sterically influence how the A- and B-rings are oriented relative to each other. This C3-OCH₃ moiety has been identified as a key element for potent inhibition of certain protein kinases and for inducing apoptosis in cancer cells, suggesting it plays a direct role in molecular binding events .

Role of Hydroxyl Functionalities

While this compound is fully methoxylated and lacks free hydroxyl groups, its SAR is best understood in comparison to its hydroxylated analogs. The conversion of a methoxy group to a hydroxyl group (demethylation) dramatically alters the molecule's physicochemical properties, shifting it from a lipophilic, non-polar compound to a more hydrophilic, polar one capable of hydrogen bonding.

One of the most significant SAR features in the flavonoid class is the presence of a 5-hydroxyl group. In flavones like chrysin (B1683763) or baicalein, the 5-OH group forms a strong intramolecular hydrogen bond with the oxygen of the C4-keto group . This interaction has several consequences:

It increases the planarity of the A- and C-rings.

It creates a high-affinity binding site for metal ions (chelation).

It increases the acidity of the remaining phenolic protons.

This compound, possessing a C5-methoxy group, cannot form this hydrogen bond. The absence of this feature means it has a different three-dimensional conformation and lacks the ability to chelate metals at this site. This distinction is crucial, as it renders the molecule inactive in biological processes dependent on metal chelation but may enhance its activity in systems where chelation is detrimental or where a non-planar conformation is preferred for binding .

The process of converting methoxy groups to hydroxyl groups generally has a predictable, yet dichotomous, effect on biological activity.

Increased Antioxidant Activity: Hydroxyl groups, particularly on the B-ring, are far more effective as radical scavengers and antioxidants than methoxy groups. Therefore, hydroxylated metabolites of this compound are expected to show superior antioxidant capacity in cell-free assays .

Decreased Bioavailability: Conversely, hydroxylation increases polarity (hydrophilicity), which can significantly reduce a compound's ability to permeate lipophilic cell membranes. The high lipophilicity of this compound is key to its enhanced absorption and cellular uptake compared to its hydroxylated counterparts .

This creates a classic trade-off: the parent methoxylated compound may be more effective in vivo because it can reach its intracellular target more efficiently, whereas its hydroxylated metabolite may show higher potency in vitro once it reaches the target site. The superior membrane permeability of this compound is a primary reason for its potent biological effects compared to polyhydroxyflavones .

| Compound | Key Functional Group | Lipophilicity | Antioxidant Potential | Cell Permeability |

|---|---|---|---|---|

| This compound | C5-OCH₃ (and others) | High | Low | High |

| 5-Hydroxy-3,6,7-trimethoxyflavone | C5-OH | Moderate | Moderate-High | Moderate |

| Chrysin (5,7-dihydroxyflavone) | C5-OH, C7-OH | Low | High | Low |

Relationship between Lipophilicity and Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical determinant of a flavonoid's biological activity. The methoxy groups in this compound significantly contribute to its lipophilic character, which in turn affects its interaction with biological membranes and enzymes.

The degree of methoxylation in flavones has been shown to correlate with their ability to modulate bacterial drug resistance. Increased methoxylation enhances the lipophilicity of the flavone, which is believed to facilitate its interaction with bacterial cell membranes and inhibit efflux pumps, proteins that expel antibiotics from the bacterial cell. For instance, 4',5,6,7-Tetramethoxyflavone, a highly methoxylated compound, was found to significantly reduce the minimum inhibitory concentration of an antibiotic against Staphylococcus aureus. chemfaces.com This suggests that the lipophilicity conferred by the methoxy groups is a key factor in this activity.

In contrast, for direct antibacterial activity, a different trend is observed. Flavonols with lower lipophilicity (values of 2.25 and lower) tend to be more effective antibacterial agents, while those with higher lipophilicity (values of 2.79 and higher) are often inactive. researchgate.net This indicates that for direct antibacterial action, excessive lipophilicity may be detrimental. The lack of hydroxyl groups and high methoxy content in compounds like 5,6,7,4'-tetramethoxyflavone can reduce their interaction with bacterial membranes, leading to weaker antibacterial effects.

Furthermore, the absence of hydroxyl groups in this compound enhances its lipophilicity and membrane permeability compared to its hydroxylated counterparts. This increased permeability can be advantageous for certain biological activities. Studies on polymethoxylated flavones (PMFs) have shown that they generally exhibit low solubility but high membrane permeability. nih.gov The position of these groups is also crucial; for example, a 5,7-dimethoxy backbone can enhance antifungal activity by improving membrane permeability.

| Compound | Key Structural Feature | Relationship to Lipophilicity and Activity |

| 4',5,6,7-Tetramethoxyflavone | High degree of methoxylation | Increased lipophilicity correlates with enhanced ability to modulate bacterial drug resistance. chemfaces.com |

| Antibacterial Flavonols | Lower lipophilicity (≤ 2.25) | Associated with direct antibacterial activity. researchgate.net |

| Non-antibacterial Flavonols | Higher lipophilicity (≥ 2.79) | Associated with lack of direct antibacterial activity. researchgate.net |

| 5,6,7,4'-tetramethoxyflavone | High methoxy content, no hydroxyl groups | Reduced interaction with bacterial membranes, leading to weaker antibacterial activity. |

| This compound | Lacks hydroxyl groups | Enhanced lipophilicity and membrane permeability compared to hydroxylated analogs. |

| Polymethoxylated Flavones (PMFs) | Multiple methoxy groups | Generally have low solubility but high membrane permeability. nih.gov |

Conformational Dynamics and Activity

In a related compound, 3',4',5,7-tetramethoxyflavone (B192521), the dimethoxy phenyl ring is twisted at a dihedral angle of 8.5° relative to the benzopyrone system. This deviation from planarity is caused by steric hindrance between the methoxy groups. While specific crystallographic data for this compound is limited, the presence of multiple methoxy groups likely induces a non-planar conformation. This twisting can reduce the molecule's conjugation and stabilize certain rotational forms.

Molecular dynamics simulations can provide insights into how these compounds bind to their targets. For example, simulations of 3',4',5,7-tetramethoxyflavone with a specific esterase revealed stable binding, characterized by a low root-mean-square deviation (RMSD) and significant polar contacts, such as hydrogen bonds with catalytic residues.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models use physicochemical properties and molecular descriptors to predict the activity of new compounds. wikipedia.org

QSAR studies have been instrumental in understanding the structural requirements for the biological activities of flavonoids. For instance, a 2D-QSAR model for the inhibition of P-glycoprotein, a protein associated with multidrug resistance, revealed that an increased number of methoxylated substitutions is beneficial for inhibitory activity. nih.gov This finding is consistent with the observation that the lipophilicity conferred by methoxy groups is important for overcoming drug resistance.

QSAR models can also be developed for other activities, such as antioxidant effects. However, the diverse mechanisms of action of flavonoids can make it challenging to develop models that accurately predict their effects in complex biological systems. nih.gov Nevertheless, QSAR remains a valuable tool for designing novel flavonoid-based therapeutic agents. nih.gov

| QSAR Model Application | Key Findings/Descriptors | Reference |

| P-glycoprotein Inhibition | Increased number of methoxylated substitutions is beneficial for inhibitory activity. Descriptors included vsurf_DW23, E_sol, Dipole, and vsurf_G. | nih.gov |

| Antioxidant Activity | Development of models is complex due to diverse mechanisms. Can be based on physicochemical and structural descriptors or 3D comparisons. | nih.gov |

Analytical Methodologies and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular structure of 3,5,6,7-tetramethoxyflavone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: In ¹H NMR spectra, the protons of the four methoxy (B1213986) groups on the A-ring typically appear as distinct singlets in the range of δ 3.8–4.0 ppm. The aromatic protons on the B-ring and the remaining proton on the A-ring exhibit characteristic chemical shifts and coupling patterns that help to confirm their positions.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbonyl carbon (C-4) of the flavone (B191248) structure typically resonates at a downfield chemical shift. The signals for the methoxy carbons are found in the upfield region, while the aromatic carbons have distinct shifts based on their substitution patterns. PubChem provides ¹³C NMR spectral data for this compound, recorded on a Varian XL-100 instrument. nih.gov

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 7-Hydroxy-3,3',4',5'-tetramethoxyflavone | H-6 | 6.92 (s) | CDCl₃ |

| H-2' | 6.85 (d, J = 2.0 Hz) | ||

| OCH₃ at C-3' | 3.96 (s) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, and to deduce its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₉H₁₈O₆. nih.gov Electrospray ionization (ESI) is a common technique used for the analysis of flavonoids. The mass spectrum of this compound shows a characteristic molecular ion peak [M+H]⁺. researchgate.net Fragmentation patterns can provide evidence for the positions of the methoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the flavone molecule. The UV spectrum of flavonoids typically shows two major absorption bands, referred to as Band I (300-400 nm) and Band II (240-280 nm). Band I is associated with the cinnamoyl system (B-ring and the C-3/C-4 of the C-ring), while Band II corresponds to the benzoyl system (A-ring). The positions of these bands can be influenced by the substitution pattern on the flavone nucleus. For instance, the UV spectrum of a related compound, 5-hydroxy-3',4',6,7-tetramethoxyflavone (B1205902), shows an absorption band at 278 nm in methanol (B129727). phcogj.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. Key vibrational bands include those for the carbonyl (C=O) stretching of the γ-pyrone ring, typically observed around 1650 cm⁻¹. The spectrum also shows characteristic absorptions for C-O-C stretching of the methoxy groups and aromatic C=C stretching. researchgate.net

X-ray Crystallography for Absolute Configuration

Chromatographic Analytical Methods

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources or synthetic mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of flavonoids. researchgate.net Reversed-phase HPLC with a C18 column is commonly employed. A mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a modifier like formic acid or a buffer, allows for the separation of different flavonoids. nih.govjournal-jams.org Detection is typically performed using a UV detector, often set at a wavelength around 340 nm for flavonoids. nih.gov HPLC methods have been developed for the simultaneous determination of multiple flavonoids, including tetramethoxyflavone derivatives, in plant extracts and biological samples. nih.govjournal-jams.orgnih.govnih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Column | Agilent Eclipse Plus C18 (250 × 4.6 mm i.d.; 5 μm) |

| Mobile Phase | Acetonitrile: Isopropyl alcohol: 20mM Phosphate (B84403) Buffer (pH 3.5) (30:15:55, v/v) |

| Flow Rate | 1 mL/minute |

| Detection | UV at 340 nm |

| Column Temperature | 25°C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation, identification, and quantification of flavonoid compounds. While specific studies focusing solely on this compound are limited, methods developed for structurally similar polymethoxylated flavones (PMFs) provide a clear framework for its analysis. For instance, a rapid and specific reversed-phase HPLC method has been developed for the simultaneous determination of related flavonoids, such as 3'-hydroxy-5,6,7,4'-tetramethoxyflavone (B190349) (TMF), sinensetin (B1680974), and eupatorin, in Orthosiphon stamineus extracts. nih.govmdpi.com

These methods typically employ a C18 column and a UV detector set at a wavelength where flavonoids exhibit strong absorbance, often around 330-340 nm. nih.govbioline.org.br Isocratic elution, which uses a constant mobile phase composition, can achieve efficient separation in a reasonable time frame. nih.govbioline.org.br A combination of solvents like acetonitrile, methanol, tetrahydrofuran, and an acidic aqueous buffer (e.g., phosphate buffer) is commonly used as the mobile phase to ensure good peak shape and resolution. nih.govbioline.org.br

Method validation according to established guidelines confirms the reliability of these HPLC techniques. nih.gov Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For the related compound 3'-hydroxy-5,6,7,4'-tetramethoxyflavone, HPLC methods have demonstrated excellent linearity over a wide concentration range, with high accuracy and precision. nih.govresearchgate.net

| Parameter | HPLC Method 1 nih.govresearchgate.net | HPLC Method 2 mdpi.com |

| Analyte | 3'-hydroxy-5,6,7,4'-tetramethoxyflavone | 3'-hydroxy-5,6,7,4'-tetramethoxyflavone |

| Mobile Phase | Acetonitrile: Isopropyl alcohol: 20mM NaH₂PO₄ (30:15:55, v/v), pH 3.5 | Acetonitrile: Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection (UV) | 340 nm | Not Specified |

| Linear Range | 0.03052-250 µg/mL | 0.00625-0.1 mg/mL |

| Regression (R²) | Not Specified | 0.9975 |

| LOD | 0.0076 µg/mL | Not Specified |

| LOQ | 0.061 µg/mL | Not Specified |

| Accuracy (Interday) | 97.49% - 103.92% | Not Specified |

| Precision (Interday %RSD) | 0.333% - 1.688% | Not Specified |

This table summarizes HPLC parameters from studies on a closely related tetramethoxyflavone, providing a template for the analysis of this compound.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS)

For more comprehensive structural characterization and sensitive detection, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) is the method of choice. akjournals.commaxapress.com This powerful hyphenated technique combines the high separation efficiency of UPLC with the high resolution and mass accuracy of QTOF-MS, making it ideal for analyzing complex mixtures like plant extracts. akjournals.comwiley.com

The UPLC system utilizes columns with smaller particle sizes (typically <2 µm) to achieve faster analysis times and superior resolution compared to conventional HPLC. bohrium.com In the analysis of flavonoids, a reversed-phase C18 column is commonly used with a gradient elution involving a mixture of water and an organic solvent (like methanol or acetonitrile), both typically acidified with formic acid to improve ionization. wiley.combohrium.com

The QTOF-MS instrument provides highly accurate mass measurements, enabling the determination of elemental compositions for parent and fragment ions. maxapress.com This is critical for identifying unknown compounds and differentiating between isomers. In a study of Citrus reticulata 'Chachi', this compound was identified by its protonated molecular ion [M+H]⁺ at an m/z of 343.1168. mdpi.com Tandem mass spectrometry (MS/MS) experiments provide further structural information by generating characteristic fragmentation patterns. akjournals.commdpi.com For this compound, key fragment ions observed include those corresponding to the loss of methyl (CH₃) and ethyl (C₂H₆) groups from the parent molecule. mdpi.com

| Parameter | Typical UPLC-QTOF-MS Conditions for Flavonoid Analysis wiley.combohrium.comnih.gov |

| Chromatography | UPLC |

| Column | ACQUITY UPLC® BEH C18 (1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Elution | Gradient |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive and/or Negative |

| Scan Mode | Full Scan MS and Data-Dependent MS/MS |

| Mass Range | m/z 50-1200 |

| Mass Accuracy | < 5 ppm |

| Identified Ion (3,5,6,7-TMF) | [M+H]⁺ at m/z 343.1168 mdpi.com |

This table presents typical parameters for the UPLC-QTOF-MS analysis of flavonoids, including specific data for this compound.

Advanced Characterization Techniques (e.g., DESI-MSI)

Beyond chromatographic methods that analyze extracts, advanced techniques like Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) allow for the direct analysis and visualization of chemical compounds in situ on biological surfaces. nih.govfrontiersin.org DESI-MSI is an ambient ionization technique, meaning it operates in the open air with minimal sample preparation. frontiersin.orglcms.cz It works by directing a spray of charged solvent droplets onto a sample surface, such as a thin section of a plant leaf or root. nih.govlcms.cz The impact of the droplets desorbs and ionizes molecules from the surface, which are then drawn into a mass spectrometer for analysis. lcms.cz

The primary advantage of DESI-MSI is its ability to provide spatial information, creating a chemical map that shows the distribution of specific molecules across the sample. nih.govthieme-connect.com This is invaluable in natural product research for understanding where compounds like this compound are synthesized and stored within a plant. nih.gov For example, DESI-MSI analysis of citrus leaves revealed the accumulation of 4′,5,6,7-Tetramethoxyflavone, a structural isomer of the target compound, in specific areas of infected leaves. researchgate.net

This technique is considered minimally destructive, allowing the same sample to be analyzed multiple times or subsequently stained for histological correlation. thieme-connect.com By combining molecular imaging with traditional pathology or morphology, DESI-MSI offers unparalleled insight into the chemical ecology and biochemistry of natural products. nih.govwiley.com It complements data from homogenization-based methods like HPLC and UPLC-MS by adding the critical dimension of spatial localization. frontiersin.org

Advanced Research Directions and Future Perspectives

Exploration of Novel Natural Sources and Biosynthetic Pathways